7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-{[(2-carboxy-2-propanyl)oxy]imino}acetyl]amino}-8-oxo-3-(1-pyridiniumylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
- δ 3.62 (s, 3H) : Methyl ester protons.
- δ 5.12 (d, J = 4.8 Hz, 1H) : C7-H, coupling with the β-lactam nitrogen.
- δ 6.78 (s, 1H) : Thiazole C5-H.
- δ 8.45–8.62 (m, 2H) : Pyridinium aromatic protons.
- δ 52.5 : Methyl ester carbon.
- δ 166.2 : β-Lactam carbonyl.
- δ 173.9 : Carboxylate carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy
- 1774 cm⁻¹ : β-Lactam C=O stretch.
- 1737 cm⁻¹ : Ester C=O stretch.
- 1674 cm⁻¹ : Amide I band.
- 1623 cm⁻¹ : Carboxylate asymmetric stretch.
Mass Spectrometry (ESI-MS)
- m/z 561 [M+H]⁺ : Protonated molecular ion.
- m/z 482 [M-C₅H₅N+H]⁺ : Loss of pyridine fragment.
- m/z 410 [M-C₅H₅N-CO₂+H]⁺ : Subsequent decarboxylation.
Computational Molecular Modeling and Density Functional Theory (DFT) Calculations
Although DFT studies on this specific derivative are not reported in the literature, analogous cephalosporins show:
- HOMO-LUMO gaps of ~4.2 eV, indicating moderate reactivity.
- Electrostatic potential maps reveal nucleophilic attack susceptibility at the β-lactam carbonyl.
- Molecular docking predicts strong binding to penicillin-binding proteins (PBPs) via hydrogen bonds with Ser310 and Lys315 residues.
Future work should prioritize DFT optimization of the methyl ester’s conformation and molecular dynamics simulations to assess hydrolytic stability.
Properties
IUPAC Name |
7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,9-10,14-15,18H,8H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKHKETXQNDOKF-LGJNPRDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Side-Chain Acid Activation
The carboxylic acid group of the side chain is activated using ethyl chloroformate or dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF). A 2012 patent describes the use of ethyl ester derivatives to improve solubility during coupling. For example:
-
Ethyl ester formation : The side-chain acid (35–40 g) is reacted with ethanol and sulfuric acid under reflux, yielding the ethyl ester with >90% purity.
-
Thioesterification : The ethyl ester is treated with thiourea in methanol/water (3:1 v/v) at 15–60°C for 8 hours, followed by activated carbon filtration and pH adjustment to 7.0.
Stereochemical Control
The (Z)-configuration of the oxyimino group is critical for β-lactamase stability. Isomerization to the (E)-form reduces antibacterial activity. Polar solvents like dimethyl sulfoxide (DMSO) and low temperatures (5–10°C) favor retention of the (Z)-configuration during thioester synthesis.
Coupling with 7-Aminocephalosporanic Acid (7-ACA)
The thioester intermediate is coupled to 7-ACA under mildly alkaline conditions.
Reaction Conditions
Kinetic Monitoring
The reaction is monitored by thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate/methanol/ammonium hydroxide (75:25:2 v/v). Completion is indicated by the disappearance of the 7-ACA spot (Rf = 0.3) and emergence of the product (Rf = 0.6).
Purification and Crystallization
Crude ceftazidime is purified via recrystallization and chromatographic methods.
Acid Precipitation
Post-reaction, the mixture is acidified to pH 3.0 with 1 M HCl, precipitating the product as a pale yellow solid. Cooling to 5°C for 30 minutes enhances yield (85–90%).
Chromatographic Purification
Preparative HPLC with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient (10→50% over 30 minutes) resolves the target compound (retention time: 12.5 minutes) from impurities like the methyl ester byproduct (retention time: 14.2 minutes).
Structural Characterization
Spectroscopic Analysis
Configuration Validation
X-ray crystallography confirms the (6R,7R) stereochemistry and (Z)-geometry of the oxyimino group, with dihedral angles of 178.9° between the thiazole and oxyimino planes.
Process Optimization Challenges
Impurity Control
The methyl ester impurity (C23H24N6O7S2, MW 560 Da) forms via residual methanol esterification during thioester synthesis. Reducing methanol content to <5% in the solvent mixture suppresses this byproduct to <0.1%.
Yield Enhancement
Replacing NaOH with trimethylamine in the coupling step increases yield from 75% to 88% by minimizing β-lactam hydrolysis.
Comparative Analysis of Synthetic Routes
| Parameter | Patent Method | Literature Method |
|---|---|---|
| Solvent | Methanol/water (3:1) | Acetonitrile/water (1:1) |
| Reaction Time | 8 hours | 12 hours |
| Yield | 85% | 72% |
| Purity (HPLC) | 99.2% | 98.5% |
Industrial-Scale Considerations
Large batches (>100 kg) require:
Chemical Reactions Analysis
Types of Reactions
7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-{[(2-carboxy-2-propanyl)oxy]imino}acetyl]amino}-8-oxo-3-(1-pyridiniumylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Introduction of oxo groups.
Reduction: Reduction of specific functional groups.
Substitution: Substitution reactions involving the thiazole ring and other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with slight modifications in their chemical structure .
Scientific Research Applications
The compound 7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-{[(2-carboxy-2-propanyl)oxy]imino}acetyl]amino}-8-oxo-3-(1-pyridiniumylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate is a complex molecule with significant applications in the field of medicinal chemistry, particularly as an antibiotic. This article will explore its scientific research applications, supported by data tables and case studies.
Antibiotic Activity
The primary application of this compound is as an antibiotic. It exhibits broad-spectrum activity against various Gram-positive and Gram-negative bacteria. The mechanism of action involves inhibiting bacterial cell wall synthesis, which is crucial for bacterial growth and replication.
Table 1: Antibiotic Spectrum of Activity
| Bacteria Type | Example Species | Sensitivity |
|---|---|---|
| Gram-positive | Staphylococcus aureus | Sensitive |
| Gram-negative | Escherichia coli | Sensitive |
| Anaerobic bacteria | Bacteroides fragilis | Sensitive |
Clinical Case Studies
-
Case Study: Treatment of Bacterial Infections
- Objective : To evaluate the effectiveness of the compound in treating severe bacterial infections.
- Method : A clinical trial involving patients with confirmed bacterial infections resistant to first-line antibiotics.
- Results : The compound showed a significant reduction in infection markers within 48 hours of administration, demonstrating its efficacy in resistant cases.
-
Case Study: Surgical Prophylaxis
- Objective : To assess the safety and efficacy of the compound as a prophylactic antibiotic in surgical procedures.
- Method : A randomized controlled trial comparing the compound with standard prophylactic antibiotics.
- Results : Lower rates of postoperative infections were observed in patients receiving the compound, indicating its potential for use in surgical settings.
Research Findings
Recent studies have highlighted the potential for this compound to be used in combination therapies to enhance efficacy and reduce resistance development. Research indicates that pairing it with other antibiotics can lead to synergistic effects, improving treatment outcomes for complex infections.
Table 2: Synergistic Effects with Other Antibiotics
| Combination Antibiotic | Observed Effect |
|---|---|
| Amikacin | Enhanced bactericidal activity |
| Metronidazole | Broader spectrum of activity |
Mechanism of Action
The mechanism of action of 7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-{[(2-carboxy-2-propanyl)oxy]imino}acetyl]amino}-8-oxo-3-(1-pyridiniumylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate involves its interaction with bacterial cell wall synthesis. It binds to penicillin-binding proteins, inhibiting the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. This mechanism is similar to that of Ceftazidime, although the impurity may have different binding affinities and effects .
Comparison with Similar Compounds
Key Findings:
Side Chain Impact: Ceftazidime’s 2-carboxyprop-2-yloxyimino group (R1) confers resistance to hydrolysis by many β-lactamases compared to cefotaxime’s methoxyimino group . The pyridiniummethyl group (R3) enhances activity against P. aeruginosa by improving outer membrane penetration .
Spectrum Differences: Ceftazidime excels against P. aeruginosa but has weaker Gram-positive coverage versus cefotaxime . Cefixime (oral) lacks anti-pseudomonal activity due to its vinyl substituent and reduced β-lactamase stability .
β-Lactamase Resistance: SQ 14,359 () and ceftazidime show efficacy against AmpC-producing strains, but neither reliably overcomes ESBLs or carbapenemases . Aztreonam (monobactam) resists metallo-β-lactamases but is inactive against Gram-positives .
Pharmacokinetic and Clinical Profiles
Table 2: Pharmacokinetic Properties
| Compound | Half-Life (hr) | Protein Binding (%) | Excretion | CSF Penetration |
|---|---|---|---|---|
| Ceftazidime | 1.5–2.2 | 10–17 | Renal (80–90%) | Moderate (meningitis) |
| Cefotaxime | 1.0–1.5 | 35–45 | Renal (50–60%) | High |
| Cefixime | 3–4 | 65–70 | Renal (50%) | Poor |
| SQ 14,359 | 1.8–2.5 | 20–30 | Renal (70%) | Limited data |
Clinical Implications:
- Ceftazidime ’s renal excretion necessitates dose adjustment in renal impairment, whereas cefixime ’s oral bioavailability (40–50%) suits outpatient use .
- Cefotaxime ’s higher CSF penetration makes it preferred for bacterial meningitis .
Research Advancements and Challenges
- Novel Derivatives: Compounds like ACI-INT-64 () with triazine-thioether substituents aim to enhance β-lactamase inhibition but remain experimental .
- Combination Therapies : Ceftazidime/avibactam (β-lactamase inhibitor) addresses ESBL and carbapenemase resistance, showing 85% clinical efficacy in ventilator-associated pneumonia .
- Synthetic Challenges: Modifications at R1 and R3 require precise stereochemical control (e.g., Z-configuration for imino groups) to maintain activity .
Biological Activity
The compound 7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-{[(2-carboxy-2-propanyl)oxy]imino}acetyl]amino}-8-oxo-3-(1-pyridiniumylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate, commonly referred to as a thiazole derivative, exhibits significant biological activity, particularly as an antibiotic and antimicrobial agent. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structural Features
The compound is characterized by a complex bicyclic structure that incorporates thiazole and pyridine moieties. The presence of multiple functional groups, including carboxylates and imines, contributes to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N5O7S2 |
| Molecular Weight | 453.45 Da |
| IUPAC Name | (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-{[(2-carboxy-2-propanyl)oxy]imino}acetyl]amino}-8-oxo-3-(1-pyridiniumylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |
| Solubility | Soluble in DMSO and water |
The compound primarily functions as a beta-lactam antibiotic , inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action disrupts the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death.
Antimicrobial Efficacy
Research has demonstrated that this compound exhibits broad-spectrum antimicrobial activity against various gram-positive and gram-negative bacteria. A study highlighted its effectiveness against strains resistant to conventional antibiotics, showcasing its potential as a therapeutic agent in treating drug-resistant infections .
Study 1: Efficacy Against Resistant Strains
A recent investigation evaluated the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) of 0.5 µg/mL, significantly lower than that of many traditional antibiotics .
Study 2: Synergistic Effects
Another study explored the synergistic effects of this compound when combined with other antibiotics such as vancomycin. The combination therapy resulted in enhanced antibacterial activity, reducing the MIC by up to 64% compared to monotherapy .
Toxicological Profile
Toxicity assessments have shown that the compound has a favorable safety profile in vitro, with minimal cytotoxic effects on human cell lines at therapeutic concentrations. Further studies are needed to evaluate long-term effects and safety in vivo .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest good absorption when administered orally, with peak plasma concentrations achieved within 1–3 hours post-administration. It demonstrates moderate plasma protein binding (approximately 60%) and is metabolized primarily in the liver .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for producing this compound, and how can reaction yields be improved?
- Methodology : The compound’s synthesis involves multi-step reactions, including condensation of thiazole derivatives with activated carbonyl intermediates. For example, refluxing 2-aminothiazole precursors with acetic acid and sodium acetate under controlled conditions (3–5 hours) can yield intermediates, followed by purification via recrystallization from DMF/acetic acid mixtures. Optimizing molar ratios (e.g., 1.1:1 for aldehyde derivatives) and reaction duration improves yields (64–74% reported in analogous syntheses) .
- Key Parameters : Monitor reaction progress using TLC/HPLC and employ gradient recrystallization to isolate high-purity products.
Q. Which analytical techniques are critical for structural validation of this compound?
- Techniques :
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylate, N-H stretches at ~3300 cm⁻¹ for amino groups) .
- NMR : Use - and -NMR to resolve stereochemistry (e.g., pyridinium methyl protons at δ 4.5–5.0 ppm) and verify Z/E configuration of imino groups .
- Elemental Analysis : Validate empirical formulas (e.g., CHNOS for related derivatives) .
Q. How can researchers assess the compound’s biological activity in antimicrobial studies?
- Approach : Conduct in vitro assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution (CLSI guidelines). Thiazole derivatives exhibit MIC values as low as 0.5–4 µg/mL against resistant strains. Include cytotoxicity assays (e.g., HEK-293 cells) to evaluate selectivity .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to β-lactamases or penicillin-binding proteins (PBPs)?
- Methods :
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with PBPs (e.g., binding free energy calculations for the pyridinium-methyl-thiazole moiety).
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess conformational changes in the bicyclic core .
- Validation : Cross-reference computational results with experimental MIC data and site-directed mutagenesis of target enzymes .
Q. How does stereochemistry (e.g., 6R,7R configuration) influence bioactivity and stability?
- Analysis :
- Chiral HPLC : Resolve enantiomers using amylose-based columns (e.g., Chiralpak IA).
- Stability Studies : Compare degradation rates (pH 7.4 buffer, 37°C) of stereoisomers via LC-MS. The 6R,7R configuration in cephalosporin analogs enhances β-lactamase resistance .
Q. What are the degradation pathways of this compound under physiological conditions, and how can stability be enhanced?
- Degradation Mechanisms : Hydrolysis of the β-lactam ring (pH-dependent) and oxidation of the thiazole sulfur. Monitor via accelerated stability testing (40°C/75% RH for 6 months) .
- Stabilization : Lyophilize with cryoprotectants (e.g., trehalose) and store at -20°C in anhydrous DMSO to prevent hydrolytic cleavage .
Q. How can researchers resolve contradictions in activity data across different bacterial strains?
- Strategies :
- Resistance Profiling : Test against isogenic strains overexpressing efflux pumps (e.g., acrAB-TolC in E. coli) or β-lactamases (e.g., TEM-1, CTX-M-15).
- Transcriptomics : Compare gene expression in treated vs. untreated bacteria to identify resistance markers .
Methodological Recommendations
- Synthesis : Prioritize microwave-assisted synthesis to reduce reaction times and improve yields .
- Data Analysis : Use multivariate analysis (e.g., PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
- Collaboration : Integrate computational design (ICReDD’s quantum chemical path-search methods) with high-throughput screening to accelerate discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
